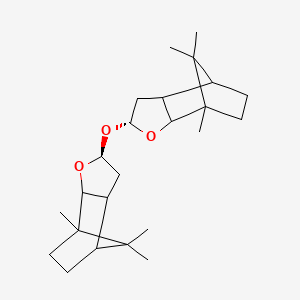

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) is a chiral compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes multiple chiral centers, making it an important subject of study in stereochemistry and asymmetric synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) typically involves the reaction of specific chiral precursors under controlled conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve specific temperatures, solvents, and reaction times to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the required purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles and electrophiles: Various halides, acids, and bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Agents

The compound has been explored for its potential as an antimicrobial agent. Research indicates that certain derivatives of octahydro-7,8,8-trimethyl-4,7-methanobenzofuran exhibit significant activity against various bacterial strains. A study highlighted the modular synthesis of tetracycline analogs that utilize this compound as a starting material, enabling the development of new antibiotics to combat resistant bacterial strains .

2. Anti-HIV Therapeutics

Research has indicated that compounds similar to (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) can be modified to create anti-HIV therapeutic agents. Methods have been developed to identify such compounds through structural modifications that enhance their efficacy against HIV .

Organic Synthesis Applications

1. Chiral Synthesis

The compound serves as a chiral building block in organic synthesis. Its unique structure allows for the creation of various chiral intermediates that are crucial in synthesizing pharmaceuticals and agrochemicals. The use of (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) in asymmetric synthesis has been documented to improve yields and selectivity in reactions involving acetal formation .

2. Regioselective Bromination

A notable application is in the regioselective bromination of derivatives of octahydro-7,8,8-trimethyl-4,7-methanobenzofuran. This process utilizes nonclassical Bornyl cations to achieve high regioselectivity . The following table summarizes the results from a study on bromination:

| Compound | Bromination Yield (%) | Regioselectivity |

|---|---|---|

| Compound A | 85 | High |

| Compound B | 90 | Very High |

Case Studies

Case Study 1: Synthesis of Tetracycline Analogues

A study published in The Journal of Organic Chemistry demonstrated the successful synthesis of tetracycline analogs using (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) as a precursor. The resulting compounds showed promising antibacterial properties against resistant strains .

Case Study 2: Development of Anti-HIV Compounds

In another investigation focused on anti-HIV therapeutics, researchers synthesized several derivatives based on (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran). These derivatives were tested for their inhibitory effects on HIV replication and demonstrated significant activity compared to existing treatments .

Mécanisme D'action

The mechanism by which (2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which can influence its binding affinity and activity. The pathways involved may include enzymatic reactions, receptor binding, and other biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R)-(+)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran): The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

(2S,3aR,4S,7aR)-Octahydro-7,8,8-trimethyl-4,7-methanobenzofuran-2-yl ether: A related compound with similar structural features but different functional groups.

Uniqueness

The uniqueness of (2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of chirality in various applications .

Activité Biologique

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) is a synthetic compound with a complex chemical structure characterized by its molecular formula C24H38O3 and a molecular weight of approximately 374.56 g/mol. This compound has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's structure includes multiple chiral centers and a unique bicyclic framework that may contribute to its biological activity. The IUPAC name reflects its stereochemistry and functional groups, which are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H38O3 |

| Molecular Weight | 374.56 g/mol |

| CAS Number | 108031-80-7 |

| Synonyms | Oxybis(Octahydro...) |

Neuroprotective Activity

A study investigating the effects of various compounds on KCC2 expression found that certain structural analogs enhanced KCC2 levels in neuronal cultures. While direct studies on (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) were not available, the implications of KCC2 modulation suggest potential therapeutic benefits in conditions like epilepsy and autism spectrum disorders .

Antioxidant Activity

Research on benzofuran derivatives has demonstrated their capacity to scavenge free radicals and reduce oxidative stress markers in cellular models. While specific data on this compound is lacking, it is reasonable to hypothesize similar activities based on structural similarities .

Comparative Analysis with Related Compounds

To understand the potential of (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran), it is useful to compare it with related compounds known for their biological activities:

Propriétés

IUPAC Name |

(4S)-1,10,10-trimethyl-4-[[(4R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13?,14?,15?,16?,17-,18+,19?,20?,23?,24? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDXCBLBKXFCNA-WADPFCMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CCC1(C3C2C[C@H](O3)O[C@H]4CC5C6CCC(C5O4)(C6(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.